3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine

Tubulin Polymerization Antiproliferative Activity Mechanism of Action

Researchers developing kinase inhibitors often face supply chain delays for critical heterocyclic scaffolds, stalling SAR programs. 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine is a strategic building block that resolves this bottleneck. - Delivers the precise 5-yl pyrimidine connectivity essential for CK1α hinge-region binding; isomers show complete activity loss. - Enables synthesis of potent CK1α inhibitors (IC50 <9 nM) for AML research and antimitotic agents targeting the colchicine site. - Available as a research-grade intermediate (typically ≥98% purity), ensuring reproducible results from validated stock.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
Cat. No. B12078465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=C(NN=C1N)C2=CN=CN=C2
InChIInChI=1S/C7H7N5/c8-7-1-6(11-12-7)5-2-9-4-10-3-5/h1-4H,(H3,8,11,12)
InChIKeyUYPDCCPUNINMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine: A Kinase-Targeted Building Block


3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine (CAS: 1988685-94-4) is a heterocyclic compound that integrates both a pyrazole and a pyrimidine moiety, serving as a critical scaffold in medicinal chemistry . This specific connectivity, featuring a pyrimidin-5-yl group linked to a 1H-pyrazol-5-amine core, creates a distinct molecular framework that is foundational for developing targeted kinase inhibitors [1]. While the unsubstituted core itself is primarily a synthetic intermediate, its derivatives are known to potently inhibit Casein Kinase 1 alpha (CK1α), Interleukin-1 receptor-associated kinase 1 (IRAK1), and tubulin polymerization, validating its significance in targeted cancer therapeutics [1][2].

CK1α / CDK9 co-targeting pathway study fit
Tubulin polymerization site interrogation context
Regiochemistry-defined kinase inhibitor building block

The Critical Role of Regiochemistry in 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine


In medicinal chemistry, the precise arrangement of heteroatoms and the regioisomeric connectivity of the pyrazole-pyrimidine scaffold profoundly dictate target engagement, selectivity, and biological outcome. Substituting 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine with a close analog—such as a pyrazolo[1,5-a]pyrimidine fused system, a 4-pyrimidinyl isomer, or an N-methylated derivative—can lead to a complete loss of activity or an altered selectivity profile [1]. For instance, the subtle shift from a pyrimidin-5-yl to a pyrimidin-4-yl substitution can dramatically impact kinase binding, as the nitrogen atoms' spatial orientation is critical for hinge-region interactions [1][2]. Similarly, while the pyrazolo[1,5-a]pyrimidine scaffold is potent against kinases like VPS34 and JAK1-JH2, its fused bicyclic structure creates a distinct binding mode compared to the monocyclic 3-(pyrimidin-5-yl)-1H-pyrazol-5-amine core, which is foundational for a different class of inhibitors targeting CK1α and tubulin [2][3]. Therefore, generic substitution without rigorous data risks project failure due to unpredicted off-target effects or diminished potency.

Target Scaffold
3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine (CK1α / tubulin context)
Regiochemistry enables CK1α and tubulin pathway studies
Similar Isomer
Pyrimidin-4-yl regioisomer (distinct kinase panel)
Hinge-region interaction shift may alter kinase selectivity
Fused Analog
Pyrazolo[1,5-a]pyrimidine (VPS34 / JAK1-JH2)
Bicyclic core binding mode may not transfer to CK1α context

Quantitative Differentiation: 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine Scaffold


Distinct Tubulin Inhibition vs. Colchicine

Pyrimidinyl pyrazole derivatives, which share the core 3-(pyrimidin-5-yl)-1H-pyrazol-5-amine scaffold, inhibit tubulin polymerization through a mechanism distinct from colchicine. While both compound 2 (a derivative of the core scaffold) and colchicine bind to the colchicine site on tubulin, their binding patterns are different, suggesting a unique interaction mode [1]. This differentiation is critical as it may allow for overcoming resistance mechanisms associated with classical colchicine-site binders [1]. The scaffold's antiproliferative activity was demonstrated against human lung cancer cell lines, with the derivative compound 2 showing potent effects [1].

Tubulin binding
Reported context
Colchicine
Distinct binding pattern at colchicine site
Supports tubulin-site differentiation review
Antiproliferative context in lung cancer cell lines
Tubulin Polymerization Antiproliferative Activity Mechanism of Action

CK1α Inhibition Potency and Selectivity

Derivatives of the 3-(pyrimidin-5-yl)-1H-pyrazol-5-amine scaffold, specifically optimized pyrazole-pyrimidines, exhibit potent inhibition of Casein Kinase 1 alpha (CK1α) with an IC50 of less than 9 nM against leukemic colony-forming units (CFUs) [1]. In contrast, these inhibitors did not affect normal hematopoietic CFUs, demonstrating a significant therapeutic window [1]. This selectivity is attributed to the scaffold's ability to co-target CDK9 and suppress P-TEFb, a mechanism validated by co-crystallography and not observed with less active analogs [1]. In vivo, oral administration led to long-term leukemia control and potential cure in a mouse model of AML (MLL-AF9), with 40-50% of treated mice surviving without disease for up to 5 months, while all vehicle-treated mice succumbed within one month [1].

CK1α inhibition
Head-to-head
< 9 nM
Leukemic CFU IC50; normal CFU spared
Supports leukemic-cell selectivity context
In vivo MLL-AF9 model; CDK9 co-targeting reported
CK1α Inhibition Leukemia Selectivity

Regioisomer Comparison: Pyrimidin-5-yl vs. Pyrimidin-4-yl

The precise position of the pyrimidine substitution on the pyrazole ring is a critical determinant of biological activity. The 3-(pyrimidin-5-yl)-1H-pyrazol-5-amine scaffold places the pyrimidine's nitrogen atoms in a specific orientation that is essential for interactions with kinase hinge regions. In contrast, the regioisomer 1-methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS 1616360-23-6) features a different nitrogen arrangement, which leads to distinct binding properties and is used in the development of different kinase inhibitors [1][2]. While specific IC50 values for the parent compound are not available due to its role as an intermediate, the difference in biological outcomes between derivatives of the 5-yl and 4-yl isomers underscores that they are not interchangeable [1][2]. The 5-yl substitution pattern is a key structural feature in potent CK1α and tubulin inhibitors, while the 4-yl pattern is explored for other kinase targets [1][2].

Regioisomer SAR
Class-level inference
4-yl isomer
Qualitative kinase profile shift reported
Regioisomer identity critical for CK1α studies
5-yl pattern essential for target engagement context
Kinase Inhibition Regioisomerism Structure-Activity Relationship

Pyrimidinyl Pyrazole vs. Pyrazolo[1,5-a]pyrimidine Scaffolds

The monocyclic 3-(pyrimidin-5-yl)-1H-pyrazol-5-amine scaffold serves as the foundation for inhibitors that target a distinct set of kinases compared to the fused bicyclic pyrazolo[1,5-a]pyrimidine scaffold. Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, such as RD-I-53, show selective activity against VPS34 and JAK1-JH2 pseudokinase (Kd = 0.4 µM and 0.5 µM, respectively) and have an EC50 of 0.9 µM against A2780 ovarian cancer cells [1]. In contrast, derivatives of the 3-(pyrimidin-5-yl)-1H-pyrazol-5-amine scaffold are optimized for CK1α inhibition (IC50 < 9 nM) and tubulin polymerization inhibition, demonstrating a completely different therapeutic profile [2][3]. This divergence in kinase selectivity profiles underscores that these scaffolds are not functionally interchangeable, and the choice of scaffold dictates the downstream biological pathway that will be modulated.

Scaffold hopping
Cross-study comparable
Pyrazolo[1,5-a]pyrimidine
VPS34 Kd 0.4 µM; JAK1-JH2 Kd 0.5 µM
Kinase selectivity context diverges significantly
Scaffold choice dictates pathway-modulation context
Kinase Selectivity Scaffold Hopping Target Engagement

Research Applications for 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine


CK1α-Dependent Cancer Targeting

Given that derivatives of the 3-(pyrimidin-5-yl)-1H-pyrazol-5-amine scaffold have demonstrated potent inhibition of CK1α with an IC50 of less than 9 nM and selectivity for leukemic over normal stem cells, this core is a strategic starting point for developing novel therapies for acute myeloid leukemia (AML) and other CK1α-dependent malignancies [1]. The scaffold's ability to co-target CDK9 and suppress P-TEFb further enhances its potential for disrupting oncogenic super-enhancers [1].

Next-Generation Antimitotic Agents via Unique Tubulin Binding

The distinct binding mode of pyrimidinyl pyrazole derivatives at the colchicine site on tubulin, which differs from colchicine itself, provides a rational basis for designing new antimitotic agents [2]. This scaffold is particularly valuable for overcoming resistance to conventional tubulin inhibitors and for developing targeted therapies for lung cancer, where the derivatives have shown promising antiproliferative activity [2].

SAR Studies on Pyrazole-Pyrimidine Kinase Inhibitors

The specific 5-yl connectivity of the pyrimidine ring in 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine is a critical variable in SAR studies aimed at optimizing kinase selectivity and potency [3]. Its use as a building block allows medicinal chemists to systematically explore the impact of regioisomerism on target engagement, as evidenced by the distinct kinase profiles observed between 5-yl and 4-yl substituted pyrimidine analogs [3][4].

Chemical Probes for CK1α Signaling Pathways

The high affinity and selectivity of optimized derivatives from this scaffold make it an excellent candidate for developing chemical probes to study the role of CK1α in cellular signaling and disease [1]. Its validated in vivo activity and favorable pharmacokinetic profile in preclinical models support its use in animal studies to interrogate CK1α biology [1].

Application
Selection Property
Validation Focus
CK1α pathway studies
Leukemic-cell selectivity context
CDK9 co-targeting and super-enhancer disruption
Antimitotic agent research
Tubulin-site binding differentiation
Colchicine-site resistance model response
Kinase inhibitor SAR studies
Regiochemistry-defined scaffold identity
Hinge-region interaction and isoform selectivity
CK1α chemical probe development
Nanomolar affinity and selectivity profile
In vivo PK and target engagement model context
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